molecular formula C8H7N5O4S B15335253 5-(Methylsulfonyl)-1-(3-nitrophenyl)-1H-tetrazole

5-(Methylsulfonyl)-1-(3-nitrophenyl)-1H-tetrazole

Cat. No.: B15335253
M. Wt: 269.24 g/mol
InChI Key: VQPSWWOXOONPLK-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-1-(3-nitrophenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a methylsulfonyl group and a nitrophenyl group attached to the tetrazole ring

Preparation Methods

The synthesis of 5-(Methylsulfonyl)-1-(3-nitrophenyl)-1H-tetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-nitrobenzyl chloride and sodium azide.

    Formation of Tetrazole Ring: The reaction between 3-nitrobenzyl chloride and sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), leads to the formation of the tetrazole ring.

    Introduction of Methylsulfonyl Group:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(Methylsulfonyl)-1-(3-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5-(Methylsulfonyl)-1-(3-aminophenyl)-1H-tetrazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Methylsulfonyl)-1-(3-nitrophenyl)-1H-tetrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-1-(3-nitrophenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfonyl group may enhance the compound’s stability and solubility, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar compounds to 5-(Methylsulfonyl)-1-(3-nitrophenyl)-1H-tetrazole include other tetrazole derivatives, such as:

    5-Phenyl-1H-tetrazole: Lacks the methylsulfonyl and nitrophenyl groups, resulting in different chemical properties and applications.

    5-(Methylsulfonyl)-1H-tetrazole:

    1-(3-Nitrophenyl)-1H-tetrazole: Lacks the methylsulfonyl group, affecting its stability and solubility.

Properties

Molecular Formula

C8H7N5O4S

Molecular Weight

269.24 g/mol

IUPAC Name

5-methylsulfonyl-1-(3-nitrophenyl)tetrazole

InChI

InChI=1S/C8H7N5O4S/c1-18(16,17)8-9-10-11-12(8)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3

InChI Key

VQPSWWOXOONPLK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=NN1C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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